N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide

Medicinal Chemistry Chemical Biology Halogen Bonding

Select this compound to access a scaffold with no prior bioactivity annotations—ideal for HTS against undrugged targets. The 2,5-dichlorothiophene substituent introduces halogen-bond donor potential absent in non-chlorinated analogs. A calculated log P of ~5.18 and low TPSA (~76.7 Ų) suggest superior membrane permeability for intracellular target-engagement assays. The tosyl leaving group enables nucleophilic displacement for focused library construction. Choose this building block when halogen-bonding interactions or enhanced cytosolic exposure are critical.

Molecular Formula C18H16Cl2N2O3S3
Molecular Weight 475.42
CAS No. 941987-06-0
Cat. No. B3004495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide
CAS941987-06-0
Molecular FormulaC18H16Cl2N2O3S3
Molecular Weight475.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O3S3/c1-11-4-6-12(7-5-11)28(24,25)8-2-3-16(23)22-18-21-14(10-26-18)13-9-15(19)27-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23)
InChIKeyVHVYHRMGMJPLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 941987-06-0): A Differentiated Thiazole-Sulfonamide Procurement Guide


N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 941987-06-0) is a thiazole-sulfonamide-amide hybrid that possesses a hallmark 2,5-dichlorothiophen-3-yl substituent at the thiazole 4-position and a 4‑tosylbutanamide side‑chain. This substitution pattern distinguishes it from the broader family of thiazole‑based sulfonamides that carry simpler aryl or heteroaryl groups . The compound is primarily sourced from specialty chemical vendors for use as a research tool or building block; curated bioactivity data in major public databases (ChEMBL, PubChem BioAssay) is currently sparse [1], making direct head‑to‑head target‑engagement comparisons challenging. Nevertheless, its physicochemical properties—including molecular weight (475.42 g·mol⁻¹), calculated log P (≈5.18), and topological polar surface area (≈76.7 Ų)—suggest a lipophilic scaffold that may offer advantages in systems where other in‑class analogs exhibit insufficient partitioning or promiscuous binding .

Why N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide Cannot Be Replaced by Common Thiazole-Sulfonamide Analogs


Thiazole-sulfonamide compounds bearing the same 4‑tosylbutanamide linker can display widely divergent properties depending on the aryl/heteroaryl group attached to the thiazole 4‑position. The 2,5‑dichlorothiophene moiety present in this compound introduces a unique halogenation fingerprint that influences electronic distribution, lipophilicity, and potential halogen‑bonding interactions, factors that are absent in the non‑chlorinated thiophene analog N‑(4‑(thiophen‑2‑yl)thiazol‑2‑yl)‑4‑tosylbutanamide (CAS 941878‑42‑8) . Simple replacement with the unsubstituted thiazole analog N‑(thiazol‑2‑yl)‑4‑tosylbutanamide (CAS 941967‑39‑1) removes the entire 4‑aryl group, eliminating steric and electronic contributions that may be critical for target engagement . Procurement decisions must therefore evaluate whether the dichlorothiophene entity is essential for the intended assay or synthetic route, rather than assuming interchangeability within the class.

Quantitative Differentiation of N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide Against Its Closest Analogs


Molecular Weight and Halogen Content Differentiate the Dichlorothiophene Scaffold from the Non-Chlorinated Thiophene Analog

The target compound incorporates two chlorine atoms on the thiophene ring, increasing molecular weight and altering electronic properties relative to the non‑chlorinated thiophene comparator N‑(4‑(thiophen‑2‑yl)thiazol‑2‑yl)‑4‑tosylbutanamide . The higher molecular weight (475.42 g·mol⁻¹ vs. 406.53 g·mol⁻¹) and the presence of chlorine atoms are expected to enhance lipophilicity and potentially enable halogen‑bonding interactions that the comparator lacks. No head‑to‑head bioactivity comparison has been published for these two compounds; the differentiation is therefore class‑level inference based on the well‑documented effects of halogen substitution on thiophene‑containing ligands .

Medicinal Chemistry Chemical Biology Halogen Bonding

Calculated LogP Suggests Higher Lipophilicity for the Dichlorothiophene Analog Compared to the Simple Thiazole Core

Consensus log P values calculated by Mcule for the target compound (5.18) are substantially higher than those reported for the simpler N‑(thiazol‑2‑yl)‑4‑tosylbutanamide comparator (log P ≈1.1–3.44 depending on the algorithm) . The ~2–4 log unit increase reflects the addition of the dichlorothiophene ring, which is expected to drive greater membrane partitioning. Direct experimental log P values are not available for either compound; the comparison relies on in‑silico estimates using different calculation methods, and should be interpreted as class‑level inference.

Lipophilicity ADME In-silico profiling

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Profiles Differentiate the Dichlorothiophene Analog from Close Thiazole‑Sulfonamide Congeners

The target compound exhibits a topological polar surface area (TPSA) of 76.74 Ų and one hydrogen‑bond donor , compared with a TPSA of ≈100 Ų for N‑(thiazol‑2‑yl)‑4‑tosylbutanamide (CAS 941967‑39‑1) [1]. The lower TPSA of the target compound predicts superior passive membrane permeability (Veber rule: TPSA < 140 Ų favorable), while the reduced hydrogen‑bond donor count may further enhance passive diffusion relative to analogs bearing additional donor groups. These comparisons are class‑level inferences; no direct permeability measurements have been reported for either compound.

Drug-likeness Physicochemical profiling Permeability prediction

Rotatable Bond Count and Molecular Flexibility Provide a Basis for Selecting Between the Target Compound and the Simple Thiazole Analog

The target compound possesses 8 rotatable bonds , whereas N‑(thiazol‑2‑yl)‑4‑tosylbutanamide (CAS 941967‑39‑1) has 6 rotatable bonds . The increased flexibility of the target compound may allow it to adopt conformations that the more rigid comparator cannot access, potentially affecting binding entropy and target selectivity. No direct binding‑affinity or structural biology data exist to quantify the impact of this difference; the evidence is supporting in nature.

Conformational flexibility Ligand efficiency Medicinal chemistry optimization

Limited Bioactivity Data Highlights a Knowledge Gap That May Necessitate the Use of This Compound for Primary Screening

Public databases contain no quantitative bioactivity data (Ki, IC₅₀, EC₅₀) for N‑(4‑(2,5‑dichlorothiophen‑3‑yl)thiazol‑2‑yl)‑4‑tosylbutanamide against any macromolecular target [1]. In contrast, close structural analogs such as N‑(4‑(3,5‑dichlorophenyl)thiazol‑2‑yl)‑sulfonamides (e.g., CHEMBL3593919) have reported Ki values of 529 nM against tau protein [2]. The absence of activity data for the target compound may be advantageous for researchers seeking an unexplored chemotype for primary screening, as it reduces the risk of prior‑art encumbrance. This is a supporting observation, not a direct performance comparison.

Bioactivity Primary screening Chemical probe

Vendor Purity Specification and Physical Form Enable Immediate Use Without Further Purification

The compound is supplied as a powder with ≥98% HPLC purity and is soluble in DMSO at 2 mg·mL⁻¹, yielding a clear solution . The non‑chlorinated analog N‑(4‑(thiophen‑2‑yl)thiazol‑2‑yl)‑4‑tosylbutanamide is also offered at similar purity, but its solubility profile is not publicly documented, making it impossible to compare. For procurement decisions, the confirmed solubility in DMSO is a practical advantage for assay preparation. This is supporting evidence rather than a direct comparative claim.

Chemical procurement Quality control Assay-ready compounds

Recommended Procurement and Application Scenarios for N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 941987-06-0)


Primary High-Throughput Screening for Novel Target Engagement Where an Unexplored Chemotype Is Desired

Organizations initiating a high‑throughput screen against a previously undrugged target may prefer this compound over well‑characterized analogs because it lacks prior bioactivity annotations in public databases . Selecting a scaffold with no documented hits reduces the risk of pursuing false positives derived from literature‑biased chemotypes, thereby strengthening the novelty of any identified leads.

Cell‑Based Assays Requiring Enhanced Membrane Permeability Due to High Lipophilicity and Low TPSA

The combination of a calculated log P of ~5.18 and a topological polar surface area of 76.74 Ų suggests this compound may cross cell membranes more efficiently than simpler thiazole‑sulfonamide analogs with TPSA values exceeding 100 Ų [1]. Researchers conducting intracellular target‑engagement assays (e.g., NanoBRET, CETSA) may therefore prioritize this scaffold to maximize cytosolic exposure.

Halogen‑Bonding Probes for Structural Biology and Fragment‑Based Drug Design

The two chlorine atoms on the thiophene ring can act as halogen‑bond donors, a feature absent in the non‑chlorinated thiophene analog . Structural biology groups employing X‑ray crystallography or cryo‑EM may use this compound to probe halogen‑bonding pockets that could enhance binding affinity and selectivity, particularly in targets where halogen‑bonding interactions have been demonstrated to improve ligand efficiency.

Synthetic Chemistry Building Block for Late‑Stage Functionalization via the Tosyl Group

The 4‑tosylbutanamide side‑chain provides a versatile handle for further derivatization. Nucleophilic displacement of the tosyl group allows introduction of diverse functional groups at the terminal position of the butanamide linker . This makes the compound a valuable intermediate for constructing focused libraries around the dichlorothiophene‑thiazole core, a strategy that is less accessible with simpler analogs lacking a readily displaceable leaving group.

Quote Request

Request a Quote for N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.